Propargyl Alcohol-13C3
Overview
Description
Propargyl Alcohol-13C3 is a carbon-13 labeled compound that is often used as an intermediate in organic synthesis . It is also known as 2-Propyn-1-ol-1,2,3-13C3, 2-Propyn-1-ol, 1-Hydroxy-2-propyne, 1-Propyn-3-ol, 1-Propyn-3-yl alcohol, 2-Propynol, 2-Propynyl alcohol, 3-Hydroxy-1-propyne, 3-Hydroxypropyne, 3-Propynol, Ethynylcarbinol, Hydroxymethylacetylene, Propiolic alcohol, and Propynyl alcohol .
Synthesis Analysis
The synthesis of propargyl alcohols involves a 1,2-nucleophilic addition of acetylide to aldehydes or ketones . In an asymmetric addition of lithium acetylides to carbonyl compounds in the presence of a chiral lithium binaphtholate catalyst, slow addition of the carbonyl compound improved the enantioselectivity .Molecular Structure Analysis
Propargyl alcohol, or 2-propyn-1-ol, is an organic compound with the formula C3H4O . It is the simplest stable alcohol containing an alkyne functional group . Propargyl alcohol is a colorless viscous liquid that is miscible with water and most polar organic solvents .Chemical Reactions Analysis
The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds is well known . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are inconspicuous . The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones, and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones .Physical And Chemical Properties Analysis
Propargyl alcohol is a colorless to straw-colored liquid . It has a geranium-like odor . It has a density of 0.9715 g/cm3 . Its melting point is between -51 to -48 °C and its boiling point is between 114 to 115 °C . It is miscible with water .Scientific Research Applications
1. Corrosion Inhibition
Propargyl Alcohol (PA) is studied for its ability to inhibit stress corrosion cracking (SCC) in super 13Cr stainless steel in CO2-saturated CaCl2 completion fluid. PA forms protective polymeric layers on steel, with high concentrations effectively inhibiting SCC by decreasing hydrogen permeation (Chen et al., 2013).
2. Chemical Shift Studies
The 13C chemical shifts of propargyl alcohol derivatives have been determined, showing the shielding effects of the triple bond and hydroxyl group on neighboring carbons. These findings are significant for understanding molecular structure and behavior (Hearn, 1976).
3. Organic Synthesis
Propargylic alcohols, including PA, are used as intermediates in organic synthesis. They have been applied in Lewis acid-catalyzed cascade reactions for constructing diverse molecular structures (Zhu et al., 2014).
4. Astrochemistry
PA is investigated for its role in forming benzene in interstellar icy mantles. The study of PA under astrochemical conditions contributes to our understanding of complex organic molecule formation in the interstellar medium (Sivaraman et al., 2014).
5. Green Chemistry
PA is synthesized using calcium carbide, showcasing an environmentally friendly and renewable approach to creating this compound. This method offers an alternative to traditional synthesis routes (Sum et al., 2013).
6. Organometallic Chemistry
The 13C NMR spectra of (propargyl)dicobalt hexacarbonyl cations were studied, providing insights into the electron donating ability of the (alkynyl)Co2(CO)6 group. This contributes to our understanding of metal-stabilized carbenium ions (Padmanabhan & Nicholas, 1984).
Safety And Hazards
Future Directions
Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . A literature survey reveals that in the past two decades propargyl alcohols and propargyl amines contributed significantly to the synthesis of such bioactive heterocycles .
properties
CAS RN |
201740-99-0 |
---|---|
Product Name |
Propargyl Alcohol-13C3 |
Molecular Formula |
C3H4O |
Molecular Weight |
59.041 |
IUPAC Name |
prop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1 |
InChI Key |
TVDSBUOJIPERQY-VMIGTVKRSA-N |
SMILES |
C#CCO |
synonyms |
2-Propyn-1-ol-13C3; 1-Hydroxy-2-propyne-13C3; 1-Propyn-3-ol-13C3; 1-Propyn-3-yl alcohol-13C3; 2-Propynol-13C3; 2-Propynyl alcohol-13C3; 3-Hydroxy-1-propyne-13C3; 3-Hydroxypropyne-13C3; 3-Propynol-13C3; Ethynylcarbinol-13C3; Hydroxymethylacetylene-13C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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